molecular formula C20H19N7O3 B11009450 3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-[(1-phenyl-1H-tetrazol-5-yl)methyl]propanamide

3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-[(1-phenyl-1H-tetrazol-5-yl)methyl]propanamide

Cat. No.: B11009450
M. Wt: 405.4 g/mol
InChI Key: NNZSYRPHOPLXHB-UHFFFAOYSA-N
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Description

3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-[(1-phenyl-1H-tetrazol-5-yl)methyl]propanamide is a complex organic compound that belongs to the class of benzodiazepines. Benzodiazepines are known for their wide range of applications, particularly in the field of medicine as anxiolytics, sedatives, and muscle relaxants. This specific compound, due to its unique structure, has garnered interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-[(1-phenyl-1H-tetrazol-5-yl)methyl]propanamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the benzodiazepine core: This is achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the tetrazole moiety: This involves the reaction of the benzodiazepine intermediate with a phenyl-tetrazole derivative.

    Final coupling: The final step involves coupling the intermediate with a propanamide derivative to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes:

    Optimization of reaction conditions: Temperature, pressure, and solvent choice are crucial for maximizing yield.

    Purification techniques: Methods such as recrystallization, chromatography, and distillation are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-[(1-phenyl-1H-tetrazol-5-yl)methyl]propanamide can undergo various chemical reactions, including:

    Oxidation: This reaction can alter the oxidation state of the compound, potentially leading to the formation of new functional groups.

    Reduction: Reduction reactions can be used to modify the compound’s structure, often resulting in the addition of hydrogen atoms.

    Substitution: This involves the replacement of one functional group with another, which can significantly alter the compound’s properties.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens or nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might lead to the formation of carboxylic acids or ketones, while reduction could result in alcohols or amines.

Scientific Research Applications

3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-[(1-phenyl-1H-tetrazol-5-yl)methyl]propanamide has several applications in scientific research:

    Chemistry: Used as a precursor or intermediate in the synthesis of other complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of anxiety, insomnia, and muscle spasms.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-[(1-phenyl-1H-tetrazol-5-yl)methyl]propanamide involves its interaction with specific molecular targets in the body. These targets include:

    GABA receptors: The compound may enhance the effect of the neurotransmitter GABA, leading to sedative and anxiolytic effects.

    Enzyme inhibition: It may inhibit certain enzymes, affecting various biochemical pathways.

    Receptor binding: The compound can bind to specific receptors, altering their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: Another benzodiazepine with similar anxiolytic and sedative properties.

    Lorazepam: Known for its use in treating anxiety and insomnia.

    Clonazepam: Used primarily for its anticonvulsant properties.

Uniqueness

What sets 3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-[(1-phenyl-1H-tetrazol-5-yl)methyl]propanamide apart is its unique structure, which combines a benzodiazepine core with a tetrazole moiety. This unique combination may result in distinct pharmacological properties and potential therapeutic applications.

Properties

Molecular Formula

C20H19N7O3

Molecular Weight

405.4 g/mol

IUPAC Name

3-(2,5-dioxo-3,4-dihydro-1H-1,4-benzodiazepin-3-yl)-N-[(1-phenyltetrazol-5-yl)methyl]propanamide

InChI

InChI=1S/C20H19N7O3/c28-18(21-12-17-24-25-26-27(17)13-6-2-1-3-7-13)11-10-16-20(30)22-15-9-5-4-8-14(15)19(29)23-16/h1-9,16H,10-12H2,(H,21,28)(H,22,30)(H,23,29)

InChI Key

NNZSYRPHOPLXHB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)CCC3C(=O)NC4=CC=CC=C4C(=O)N3

Origin of Product

United States

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